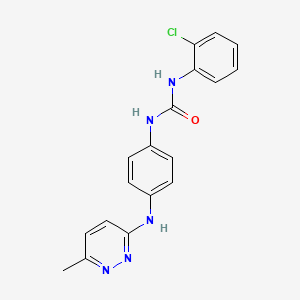

1-(2-Chlorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea

Description

This aryl urea derivative features a urea core bridging a 2-chlorophenyl group and a para-substituted phenyl ring. The para-substituent is a 6-methylpyridazin-3-yl amino group, introducing a heteroaromatic pyridazine ring with a methyl group at the 6-position. Its design aligns with trends in urea-based scaffolds for targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN5O/c1-12-6-11-17(24-23-12)20-13-7-9-14(10-8-13)21-18(25)22-16-5-3-2-4-15(16)19/h2-11H,1H3,(H,20,24)(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGIJWKRHJQGPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea typically involves the following steps:

Formation of the Urea Linkage: The reaction between 2-chloroaniline and 4-isocyanatobenzene in the presence of a suitable solvent such as dichloromethane or toluene under reflux conditions leads to the formation of the urea linkage.

Substitution Reaction: The intermediate product is then reacted with 6-methylpyridazine-3-amine under basic conditions, such as using sodium hydride or potassium carbonate, to introduce the 6-methylpyridazin-3-ylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the original structure.

Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(2-Chlorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its ability to undergo substitution and coupling reactions. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

The compound exhibits significant biological activities , particularly antimicrobial and anticancer properties:

-

Antimicrobial Activity : Studies have shown that it effectively inhibits the growth of various bacterial strains. For example, it demonstrated minimum inhibitory concentrations (MICs) against:

Bacterial Strain MIC (µM) Staphylococcus aureus 5.64 - 77.38 Escherichia coli 8.33 - 23.15 Bacillus subtilis 4.69 - 22.9 Pseudomonas aeruginosa 13.40 - 137.43

This suggests its potential as a candidate for developing new antimicrobial agents.

- Anticancer Properties : Ongoing research is investigating its efficacy against various cancer cell lines, focusing on its mechanism of action involving enzyme inhibition and receptor modulation . The compound may interact with targets involved in cell proliferation and apoptosis, making it a subject of interest in cancer therapeutics.

Medicine

The medicinal applications of this compound are being explored for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections. Its ability to modulate specific biological pathways positions it as a candidate for drug development .

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it valuable for creating innovative chemical products that meet specific industrial needs.

Case Studies

Several studies have highlighted the applications of this compound:

- Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria .

- Cancer Research : Research conducted on the anticancer potential showed promising results in inhibiting tumor growth in vitro, indicating its relevance in cancer drug discovery .

- Synthetic Pathways : Investigations into synthetic routes have optimized production methods, enhancing yield and reducing costs associated with large-scale synthesis.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The compound can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Aryl Urea Family

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (Compound 7n)

- Key Differences: Aryl Group: Uses a 4-chloro-3-(trifluoromethyl)phenyl group instead of 2-chlorophenyl. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methyl group in the target compound . Substituent Linkage: Contains a thioether-linked pyridine moiety (via -S-), whereas the target compound employs an amino-linked pyridazine. Thioethers may influence redox sensitivity or binding kinetics. Heterocycle: The pyridine ring in 7n is substituted with methoxy and methyl groups, differing from the pyridazine in the target compound. Pyridazine’s two adjacent nitrogen atoms may alter electronic properties and hydrogen-bonding capacity .

1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea

- Heterocyclic Core: A pyrimidine ring replaces pyridazine. Pyrimidines are more common in drug design (e.g., kinase inhibitors), but pyridazines may offer unique solubility or binding profiles due to their electron-deficient nature. Substituent: The pyrrolidinyl group on pyrimidine introduces a basic nitrogen, which could improve solubility or modulate off-target effects .

1-(2-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea

- Key Differences: Substituent: The para-position on the second phenyl ring has a trifluoromethoxy (-OCF₃) group instead of the pyridazine amino substituent. Trifluoromethoxy groups are highly electronegative and may enhance membrane permeability compared to heteroaromatic systems . Molecular Weight: The absence of a pyridazine ring reduces molecular weight (330.69 g/mol vs.

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-(2-Chlorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound features a distinctive structure that includes a chlorophenyl group, a methylpyridazinyl moiety, and a urea functional group, which contribute to its unique biological activity.

Chemical Structure

The chemical formula for this compound is . The structural representation can be outlined as follows:

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties, enzyme inhibition, and potential as an anti-inflammatory agent.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.46 |

| NCI-H460 | 0.39 |

| HeLa | 7.01 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways, including those related to Aurora kinase inhibition .

The mechanism by which this compound exerts its biological effects appears to involve:

- Enzyme Inhibition : It has been suggested that the compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Interaction : The chlorophenyl and methylpyridazinyl groups may facilitate binding to specific receptors or enzymes, altering their activity and leading to downstream effects on cell survival and proliferation .

Case Studies

Several case studies have examined the biological activity of similar compounds with structural similarities to this compound. For example:

- Study on Pyrazole Derivatives : Research demonstrated that derivatives with similar functional groups exhibited significant anticancer activities, with IC50 values ranging from 0.01 µM to 0.95 nM against various cell lines, indicating a promising pathway for developing new anticancer agents based on this scaffold .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| N-(4-fluorophenyl)-1-(6-methylpyridin-3-yl)urea | 0.95 | Aurora Kinase Inhibitor |

| N-(2-bromophenyl)-1-(6-methylpyridin-3-yl)urea | 0.16 | Antitumor Activity |

This comparison illustrates that while there are other compounds with notable activity, the unique combination of structural elements in this compound may confer distinct advantages in terms of selectivity and potency.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(2-chlorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea, and how can reaction yields be optimized?

- Answer : The synthesis of arylurea derivatives typically involves coupling substituted phenyl isocyanates with amine-functionalized aromatic systems under anhydrous conditions. For example, in analogous compounds like Sorafenib derivatives ( ), optimized yields (>70%) were achieved using catalytic DMAP in dichloromethane at 0–5°C to suppress side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended, with monitoring by TLC. Consider adjusting stoichiometric ratios (1:1.2 for isocyanate:amine) and reaction time (12–24 hrs) to improve efficiency .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Answer : Use a combination of 1H/13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl and pyridazinyl groups) and FT-IR for urea C=O stretching (~1640–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±2 ppm). For crystallographic confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and torsional strain in the urea linkage .

Q. What analytical methods are suitable for assessing purity and stability in solution?

- Answer : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) detects impurities at 254 nm. Accelerated stability studies (40°C/75% RH for 4 weeks) in DMSO or PBS (pH 7.4) can identify degradation pathways, such as urea bond hydrolysis. LC-MS/MS is critical for characterizing degradation products (e.g., free amines or chlorophenyl fragments), as demonstrated in for related compounds .

Advanced Research Questions

Q. What molecular targets or pathways are plausible for this compound based on structural analogs?

- Answer : The 2-chlorophenyl and pyridazinylamino groups suggest kinase or receptor antagonism. For instance, STAT3 inhibitors ( ) with similar urea scaffolds bind to the SH2 domain via hydrogen bonding. Computational docking (AutoDock Vina) using PDB structures (e.g., 6NJS for STAT3) can predict binding modes. Validate experimentally via phosphorylation assays (Western blot) in cancer cell lines (e.g., HepG2) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Answer : Discrepancies may arise from poor pharmacokinetics (e.g., low oral bioavailability). Use PAMPA assays to evaluate passive permeability (Pe > 5 × 10⁻⁶ cm/s). If metabolic instability is suspected (e.g., CYP3A4-mediated oxidation), conduct microsomal stability assays (t1/2 > 30 mins). Structural modifications, such as fluorine substitution on the pyridazinyl ring ( ), may enhance metabolic resistance .

Q. What strategies are recommended for designing SAR studies to improve potency?

- Answer : Systematically vary substituents on the chlorophenyl (e.g., electron-withdrawing groups at para position) and pyridazinyl rings (e.g., methyl vs. ethyl at C6). Use Free-Wilson analysis or 3D-QSAR (CoMFA) to correlate structural features with activity. For example, in LPA receptor antagonists ( ), bulky substituents on the urea nitrogen improved target affinity by 10-fold .

Q. How can researchers address low solubility in aqueous buffers for in vitro assays?

- Answer : Employ co-solvents like DMSO (≤0.1% final concentration) or cyclodextrin-based formulations. For IC50 determinations, pre-dissolve in DMSO and dilute in assay buffer. If precipitation occurs, use dynamic light scattering (DLS) to quantify aggregation. Alternatively, synthesize phosphate prodrugs (e.g., as in ) to enhance hydrophilicity .

Methodological Notes

- Contradictions : While highlights the stability of Sorafenib analogs, shows rapid degradation of Gedatolisib in plasma. This underscores the need for compound-specific stability profiling.

- Assay Design : For cellular uptake studies, use radiolabeled (³H/¹⁴C) or fluorescently tagged derivatives.

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.